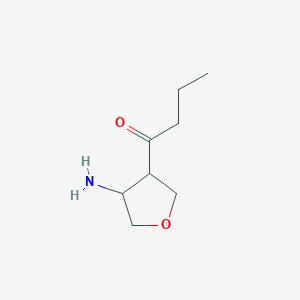
1-(4-Aminooxolan-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminooxolan-3-yl)butan-1-one is an organic compound with the molecular formula C₈H₁₅NO₂ It is characterized by the presence of an oxolane ring substituted with an amino group and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)butan-1-one typically involves the reaction of oxolane derivatives with appropriate amine and ketone precursors. One common method includes the cyclization of a suitable amino alcohol with a butanone derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminooxolan-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(4-Aminooxolan-3-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminooxolan-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring and butanone moiety can participate in various chemical interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
1-(4-Hydroxyoxolan-3-yl)butan-1-one: Similar structure but with a hydroxy group instead of an amino group.
1-(4-Methyloxolan-3-yl)butan-1-one: Contains a methyl group instead of an amino group.
1-(4-Ethoxyoxolan-3-yl)butan-1-one: Features an ethoxy group in place of the amino group.
Uniqueness: 1-(4-Aminooxolan-3-yl)butan-1-one is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(4-aminooxolan-3-yl)butan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h6-7H,2-5,9H2,1H3 |
Clave InChI |
BLSUKSHOXFEDFY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1COCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


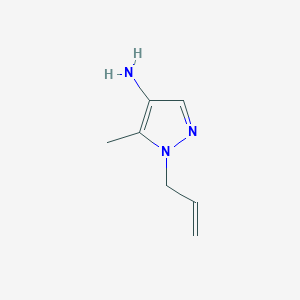
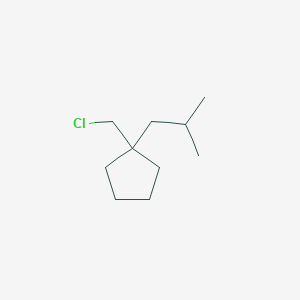


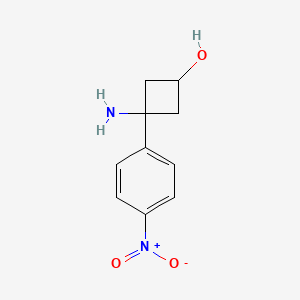


![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
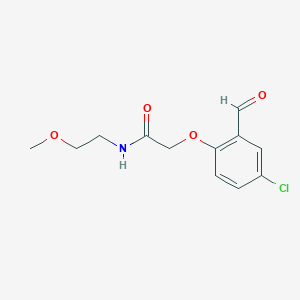
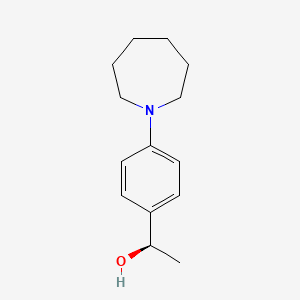
![7-Methyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B13169646.png)



